hAChE Inhibition Potency vs. Clinical Standards
hAChE-IN-4 (Compd 5d) demonstrates potent hAChE inhibition with an IC50 of 0.25 μM. In the same assay system, this is 14.3-fold more potent than rivastigmine (IC50 = 3.58 μM) and approximately 2-fold less potent than donepezil (IC50 = 0.13 μM) [1]. This positions hAChE-IN-4 as a high-potency inhibitor with an activity intermediate between these clinical standards.
| Evidence Dimension | hAChE inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.25 ± 0.01 μM |
| Comparator Or Baseline | Rivastigmine: 3.58 ± 0.19 μM; Donepezil: 0.13 ± 0.01 μM; Tacrine: 0.19 ± 0.01 μM |
| Quantified Difference | 14.3-fold more potent than rivastigmine; 1.9-fold less potent than donepezil; 1.3-fold less potent than tacrine |
| Conditions | Modified Ellman's method; recombinant hAChE; n=3 independent experiments |
Why This Matters
The potency relative to clinical standards allows researchers to calibrate expected effect sizes in cellular and in vivo models, and to select the appropriate comparator for mechanism-of-action studies.
- [1] Fares S, El Husseiny WM, Selim KB, Massoud MAM. Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study. ACS Omega. 2023;8(29):26012-26034. View Source
